synthesis and purification of CuBr·SMe2 complex
synthesis and purification of CuBr·SMe2 complex
An In-depth Technical Guide to the Synthesis and Purification of the Copper(I) Bromide Dimethyl Sulfide Complex (CuBr·SMe₂)
Introduction
The copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂), a colorless to off-white crystalline solid, is a versatile and widely utilized reagent in organic synthesis. Its enhanced solubility in organic solvents compared to the parent copper(I) bromide makes it an indispensable tool for a variety of transformations. It is frequently employed as a catalyst or reagent in cross-coupling reactions, conjugate additions, and the formation of organocuprates.[1][2][3][4] The purity of the CuBr·SMe₂ complex is critical, as the presence of copper(II) species or other impurities can significantly hinder reaction efficiency and reproducibility.[5] Therefore, it is often advisable to prepare and purify the complex freshly before use.[5]
This technical guide provides detailed, reliable protocols for the synthesis and purification of CuBr·SMe₂, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of the CuBr·SMe₂ complex is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₆BrCuS | [6][7] |
| Molecular Weight | 205.58 g/mol | [7] |
| Appearance | Colorless prisms; off-white to beige/grey crystalline solid | [6] |
| Melting Point | 124-129 °C (decomposition) or 132 °C (decomposition) | [6] |
| Solubility | Insoluble in hexane, ether, acetone, chloroform, carbon tetrachloride. Soluble in DMF and DMSO (with decomposition). Soluble in benzene, ether, methanol, and chloroform in the presence of excess dimethyl sulfide. | [6] |
| Stability | The complex may lose the dimethyl sulfide ligand under reduced pressure.[5] It is also sensitive to air and moisture. |
Experimental Protocols
The following sections detail the step-by-step procedures for the synthesis and purification of the CuBr·SMe₂ complex. All operations should be performed in a well-ventilated fume hood due to the strong odor of dimethyl sulfide.
Synthesis of CuBr·SMe₂
This protocol is adapted from established literature procedures and involves the direct reaction of copper(I) bromide with dimethyl sulfide.[5] A preliminary wash of the starting CuBr is recommended to remove common colored impurities, which are often Cu(II) salts.
Materials and Reagents:
-
Copper(I) bromide (CuBr)
-
Dimethyl sulfide (SMe₂)
-
Methanol (MeOH)
-
Hexane
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Pre-treatment of CuBr: Place 25 g of commercial CuBr into a flask. Add 50 mL of methanol and stir the suspension. Allow the solid to settle and decant the methanol, which may be colored. Repeat this washing step three more times. Dry the washed, green-tinged white powder under reduced pressure for 1 hour.[5]
-
Complex Formation: Under an inert atmosphere (e.g., a nitrogen-filled glove box or Schlenk line), transfer the dried CuBr to a clean, dry flask. Add 60 mL of dimethyl sulfide.
-
Stirring and Dissolution: Stir the suspension. The CuBr will dissolve in the dimethyl sulfide to form the complex. The reaction is typically rapid.
-
Filtration of Impurities: Once the CuBr has dissolved, insoluble impurities may remain. Filter the solution under an inert atmosphere to remove these solid particles.
-
Precipitation: Transfer the clear filtrate to a larger flask. While stirring, slowly add 200 mL of hexane to the solution. The CuBr·SMe₂ complex is insoluble in hexane and will precipitate out as a white or colorless solid.[5]
-
Isolation and Drying: Collect the precipitated complex by filtration under suction. Wash the solid with additional portions of hexane to remove any residual soluble impurities. Crucially, do not dry the final product under high vacuum for extended periods , as this can lead to the loss of the dimethyl sulfide ligand.[5] A brief period under low vacuum or drying under a stream of inert gas is sufficient.
Purification by Recrystallization
If the synthesized complex requires further purification, or if you are starting with a commercial sample of uncertain purity, recrystallization is the recommended method.[6][8]
Materials and Reagents:
-
Crude CuBr·SMe₂ complex
-
Dimethyl sulfide (SMe₂)
-
Pentane or Hexane
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Dissolution: In an inert atmosphere, dissolve the crude CuBr·SMe₂ complex (e.g., 10 g) in a minimum volume of dimethyl sulfide (e.g., 20 mL).[8] Gentle warming can be applied if necessary, but is often not required.
-
Precipitation: To the resulting solution, slowly add a non-polar solvent in which the complex is insoluble. For example, triturate the solution with approximately 30 mL of pentane or slowly add 20 mL of hexane.[6][8]
-
Crystallization: The pure complex will precipitate as white or colorless crystals.[8] To maximize crystal formation, the mixture can be cooled in an ice bath.
-
Isolation and Washing: Collect the crystals by filtration. Wash the collected solid with several portions of the non-polar solvent (pentane or hexane) to ensure the removal of the mother liquor.[8]
-
Drying: Dry the purified crystals briefly under a stream of inert gas or for a short time under low vacuum. Store the final product under an inert atmosphere. A quantitative recovery example shows that 1.02 g of the complex can yield 0.96 g of pure colorless prisms after this process.[6]
Process Visualization
The overall workflow for the synthesis and purification of the CuBr·SMe₂ complex is illustrated below.
Caption: Workflow for the synthesis and purification of the CuBr·SMe₂ complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones [organic-chemistry.org]
- 3. Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Copper(I) bromide-dimethyl sulfide | 54678-23-8 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
